molecular formula C7H13N3O2 B6352413 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime CAS No. 57399-51-6

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime

Cat. No.: B6352413
CAS No.: 57399-51-6
M. Wt: 171.20 g/mol
InChI Key: ISUFAXRPGSQHIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime typically involves the reaction of pyrrolidine with a suitable precursor, such as a propionamide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as purification through crystallization or chromatography to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution may result in halogenated or nucleophilic substitution products .

Scientific Research Applications

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N'-hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-6(9-12)5-7(11)10-3-1-2-4-10/h12H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUFAXRPGSQHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205108
Record name (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479080-07-4
Record name (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479080-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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